N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds known as thiophenes and benzothiophenes. These compounds are characterized by a five-membered ring containing sulfur. The presence of both thiophene and benzothiophene rings in the structure of this compound makes it a unique and interesting molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a variety of methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using ethylene oxide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of the Benzothiophene and Thiophene Rings: The final step involves coupling the benzothiophene and thiophene rings through an amide bond formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiophene and thiophene rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydroxyethyl group.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of organic semiconductors, sensors, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler compound with a single benzothiophene ring.
Thiophene: A simpler compound with a single thiophene ring.
Raloxifene: A benzothiophene derivative used as a selective estrogen receptor modulator.
Zileuton: A benzothiophene derivative used as a leukotriene synthesis inhibitor.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is unique due to the presence of both benzothiophene and thiophene rings in its structure, along with the hydroxyethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Benzothiophene moiety : Contributes to the compound's aromatic stability and potential reactivity.
- Hydroxyethyl side chain : Enhances solubility and biological interactions.
- Thiophene-3-carboxamide structure : Associated with various pharmacological effects.
The molecular formula is C17H16N2O3S, and its IUPAC name is this compound.
Antimicrobial Activity
Research indicates that compounds containing thiophene and benzothiophene moieties exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
A study revealed that derivatives of thiophene compounds can demonstrate both antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. Benzothiophene derivatives have been reported to inhibit leukotriene synthesis, which is crucial in inflammatory responses. This inhibition suggests that this compound may be effective in treating conditions characterized by inflammation .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that benzothiophene derivatives can interact with specific biological targets such as enzymes and receptors involved in cancer progression. A quantitative structure–activity relationship (QSAR) analysis highlighted a correlation between structural parameters and anticancer efficacy, suggesting that modifications to the compound could enhance its therapeutic potential.
The mechanism of action for this compound involves interaction with molecular targets within cells. The benzothiophene moiety may bind to enzyme active sites or receptor domains, modulating biological pathways crucial for disease progression. The hydroxyethyl group contributes to the compound’s solubility and bioavailability, while the carboxamide structure may enhance stability and binding affinity.
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiophene derivatives demonstrated their effectiveness against pathogenic strains. The results indicated that modifications in the thiophene structure could lead to enhanced antimicrobial activity, paving the way for new drug formulations .
- Anti-inflammatory Evaluation : In vitro assays showed that benzothiophene derivatives could significantly reduce pro-inflammatory cytokine production in cultured human cells. This suggests a potential therapeutic application for inflammatory diseases.
- Anticancer Investigations : A recent study focused on the anticancer effects of related thiophene compounds found that certain derivatives exhibited strong cytotoxicity against cancer cell lines, indicating a promising avenue for further research into their use as chemotherapeutic agents .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJLENEUUEVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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